molecular formula C11H15NO2 B8640283 (3S,4R)-4-(Benzylamino)tetrahydrofuran-3-ol

(3S,4R)-4-(Benzylamino)tetrahydrofuran-3-ol

Cat. No.: B8640283
M. Wt: 193.24 g/mol
InChI Key: PPYCPKIAXTYTGE-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-(Benzylamino)tetrahydrofuran-3-ol: is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol This compound is characterized by the presence of a tetrahydrofuran ring substituted with a benzylamino group at the 4-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-(Benzylamino)tetrahydrofuran-3-ol can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable tetrahydrofuran derivative with benzylamine. For instance, the reaction of 4-chlorotetrahydrofuran with benzylamine under basic conditions can yield the desired product. Another method involves the reduction of a corresponding benzylamino-substituted tetrahydrofuran-3-one using a reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms can be employed to enhance scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions: (3S,4R)-4-(Benzylamino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (3S,4R)-4-(Benzylamino)tetrahydrofuran-3-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be employed in the development of new synthetic methodologies .

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme-catalyzed reactions. It may also serve as a ligand in the design of enzyme inhibitors .

Medicine: this compound has potential applications in medicinal chemistry. It can be used in the development of new pharmaceutical agents, particularly those targeting specific enzymes or receptors. Its structural features make it a valuable scaffold for drug design .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and in the optimization of chemical processes .

Mechanism of Action

The mechanism of action of (3S,4R)-4-(Benzylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity. The hydroxyl group at the 3-position can participate in hydrogen bonding, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Uniqueness: (3S,4R)-4-(Benzylamino)tetrahydrofuran-3-ol is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. The benzyl group enhances the compound’s hydrophobicity and can influence its binding interactions with target proteins. This structural feature distinguishes it from other similar compounds and makes it a valuable scaffold for various applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(3S,4R)-4-(benzylamino)oxolan-3-ol

InChI

InChI=1S/C11H15NO2/c13-11-8-14-7-10(11)12-6-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m1/s1

InChI Key

PPYCPKIAXTYTGE-GHMZBOCLSA-N

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)NCC2=CC=CC=C2

Canonical SMILES

C1C(C(CO1)O)NCC2=CC=CC=C2

Origin of Product

United States

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